4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride
Description
Chemical Nomenclature and Registry Information
4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is systematically identified through multiple chemical registry systems and nomenclature conventions. The compound is registered under the Chemical Abstracts Service number 614730-50-6, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule.
The molecular formula for this compound is consistently reported as C₁₂H₁₇ClN₂O₃ across multiple authoritative sources, representing the complete atomic composition including the hydrochloride salt. The molecular weight is established at 272.73 grams per mole, accounting for all constituent atoms in the hydrochloride form. Additional registry information includes the Molecular Formula Design Limited number MFCD12407034, which serves as another standardized identifier within chemical databases.
Table 1: Chemical Registry and Identification Data
The compound's linear formula can also be expressed as C₁₂H₁₆N₂O₃·ClH, emphasizing the salt formation between the organic base and hydrochloric acid. This nomenclature system clearly delineates the organic component from the inorganic acid component, providing insight into the compound's ionic character and potential solubility properties.
Historical Context of Discovery and Development
The specific historical context regarding the discovery and initial development of this compound is not extensively documented in the available scientific literature. Unlike many classical pharmaceutical compounds or natural products that have well-established discovery timelines, this particular synthetic derivative appears to have emerged as part of broader synthetic chemistry research programs focused on piperidine modifications and phenoxy-substituted heterocycles.
The compound's development can be understood within the broader historical context of piperidine chemistry advancement, which has been a significant area of pharmaceutical and synthetic chemistry research throughout the late twentieth and early twenty-first centuries. Piperidine derivatives have been extensively studied and developed due to their presence in numerous biologically active compounds and their utility as synthetic intermediates. The specific nitrophenoxy substitution pattern represents a strategic approach to introducing both electron-withdrawing characteristics through the nitro group and ether linkage functionality through the phenoxy moiety.
Contemporary research literature suggests that compounds with similar structural motifs have been developed as part of systematic structure-activity relationship studies, particularly in the context of developing new therapeutic agents and synthetic building blocks. The methodical approach to creating diverse piperidine derivatives with varying substitution patterns reflects the ongoing efforts in medicinal chemistry to explore chemical space efficiently and identify compounds with desirable properties.
Position in Piperidine Derivative Classification
This compound occupies a distinctive position within the extensive classification of piperidine derivatives. Piperidine and its derivatives are among the most important synthetic fragments for drug design and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as alkaloids. The compound represents a specific subclass characterized by methylene-linked phenoxy substitution at the 4-position of the piperidine ring.
Within the broader piperidine derivative taxonomy, this compound belongs to the category of 4-substituted piperidines, where the substitution involves a methylene bridge to an aromatic ether system. This structural classification distinguishes it from other major piperidine derivative classes such as spiropiperidines, condensed piperidines, and piperidinones. The presence of the nitro group on the phenoxy substituent further categorizes this compound within electron-deficient aromatic systems, which can significantly influence both chemical reactivity and biological activity patterns.
The compound's classification is particularly relevant when compared to other piperidine medications and derivatives that have achieved clinical significance. For instance, while compounds like methylphenidate, paroxetine, and haloperidol represent different therapeutic classes of piperidine derivatives, this compound represents a synthetic intermediate or research compound that may serve as a precursor to more complex therapeutic agents.
Table 2: Piperidine Derivative Classification Context
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Structure | 4-Substituted piperidines | Substitution at 4-position of piperidine ring |
| Linking Group | Methylene-bridged derivatives | -CH₂- bridge connecting piperidine to aromatic system |
| Aromatic Substitution | Nitrophenoxy derivatives | Electron-withdrawing nitro group on phenoxy moiety |
| Salt Form | Hydrochloride salts | Enhanced solubility and stability through acid-base interaction |
Structural Classification and Chemical Family
The structural classification of this compound encompasses multiple chemical family designations based on its constituent functional groups and overall molecular architecture. The compound represents a member of the heterocyclic amine family due to the presence of the six-membered piperidine ring containing nitrogen. Simultaneously, it belongs to the aromatic ether family through the phenoxy linkage, and to the nitroaromatic compound family due to the nitro substitution on the benzene ring.
The compound exhibits several key structural features that define its chemical behavior and classification. The piperidine ring adopts a chair conformation typical of saturated six-membered rings, providing conformational flexibility that influences the spatial arrangement of the phenoxy substituent. The methylene bridge connecting the piperidine ring to the phenoxy group introduces rotational degrees of freedom, allowing for multiple conformational states that may be relevant for biological activity or synthetic reactivity.
The nitro group positioned ortho to the ether oxygen on the benzene ring creates a specific electronic environment characterized by electron withdrawal through both inductive and resonance effects. This substitution pattern influences the electron density distribution throughout the aromatic system and can significantly affect chemical reactivity, particularly in nucleophilic aromatic substitution reactions or reduction processes targeting the nitro group.
Table 3: Structural and Physical Properties
| Property | Value | Significance |
|---|---|---|
| Heavy Atoms Count | 18 | Molecular complexity indicator |
| Rotatable Bond Count | 4 | Conformational flexibility measure |
| Number of Rings | 2 | Piperidine and benzene ring systems |
| Polar Surface Area | 64 Ų | Solubility and permeability predictor |
| Hydrogen Bond Acceptors | 4 | Interaction potential with biological targets |
| Hydrogen Bond Donors | 1 | Complementary interaction capability |
| Calculated LogP | 1.86 | Lipophilicity indicator |
The hydrochloride salt formation represents an important aspect of the compound's structural classification, as it transforms the basic piperidine nitrogen into a protonated ammonium species. This ionic character significantly influences the compound's solubility profile, crystallization behavior, and stability characteristics compared to the free base form. The salt formation also affects the compound's handling properties and suitability for various synthetic applications or biological evaluations.
The carbon bond saturation factor of 0.5 indicates a balanced presence of saturated and unsaturated carbon environments within the molecule, reflecting the combination of the saturated piperidine ring with the aromatic benzene system. This structural diversity contributes to the compound's versatility as a synthetic intermediate and its potential for participating in diverse chemical transformations targeting either the saturated or aromatic portions of the molecule.
Properties
IUPAC Name |
4-[(2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-1-2-4-12(11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAXJTOBAPQVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623841 | |
| Record name | 4-[(2-Nitrophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614730-50-6 | |
| Record name | 4-[(2-Nitrophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of 2-Nitrophenoxy Intermediate
- Reagents :
- 2-Nitrophenol
- Chloromethyl compound (e.g., chloromethyl methyl ether)
- Conditions :
- Base such as potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Reaction temperature: ~50–80°C
- Reaction :
$$
\text{C}6\text{H}4(\text{OH})(\text{NO}2) + \text{ClCH}2\text{R} \rightarrow \text{C}6\text{H}4(\text{OCH}2\text{R})(\text{NO}2)
$$
Step 2: Alkylation with Piperidine
- Reagents :
- Piperidine
- Prepared nitrophenoxy intermediate
- Conditions :
- Solvent: Tetrahydrofuran (THF) or ethanol
- Catalyst: Sodium hydride (NaH) or potassium carbonate
- Reaction Temperature : Room temperature to ~60°C
- Reaction :
$$
\text{C}6\text{H}4(\text{OCH}2\text{R})(\text{NO}2) + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}6\text{H}4(\text{OCH}2\text{-}\text{C}5\text{H}{11}\text{N})(\text{NO}2)
$$
Step 3: Hydrochloride Salt Formation
- Reagents :
- Hydrochloric acid (HCl), gaseous or in solution
- Conditions :
- Solvent: Ethanol or isopropanol
- Reaction :
$$
\text{C}{12}\text{H}{16}\text{N}2\text{O}3 + \text{HCl} \rightarrow \text{C}{12}\text{H}{17}\text{ClN}2\text{O}3
$$
Data Table for Reaction Parameters
| Step | Reagents/Materials | Conditions | Key Notes |
|---|---|---|---|
| 1 | 2-Nitrophenol, Chloromethyl Ether | K₂CO₃, Acetonitrile, ~70°C | Forms nitrophenoxy intermediate |
| 2 | Nitrophenoxy Intermediate, Piperidine | NaH, THF, Room Temp–60°C | Alkylation reaction to attach piperidine group |
| 3 | Product from Step 2, HCl | Ethanol, Room Temp | Converts to hydrochloride salt |
Analysis and Observations
-
- The use of dry solvents and inert atmospheres (e.g., nitrogen) improves reaction efficiency.
- Catalysts like sodium hydride ensure complete conversion during alkylation.
-
- The final product can be purified by recrystallization from ethanol or by using silica gel column chromatography.
-
- Both piperidine and nitrophenol derivatives can be hazardous; proper ventilation and personal protective equipment are essential.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable enhanced drug efficacy and specificity, making it a valuable component in drug formulation.
Key Findings:
- Neurological Disorders : Research indicates that compounds derived from 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride exhibit potential therapeutic effects against conditions like Alzheimer's disease and other neurodegenerative disorders .
- Drug Efficacy : Studies have shown that this compound can improve the binding affinity of drugs to their respective targets, thereby increasing their effectiveness in clinical applications .
Biochemical Research
In the realm of biochemical research, this compound is utilized to study receptor binding and enzyme inhibition. This aids in understanding complex biological processes and the development of new therapeutic strategies.
Applications:
- Receptor Binding Studies : The compound has been employed to investigate interactions with various receptors, providing insights into drug-receptor dynamics .
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which is crucial for developing treatments for diseases linked to enzyme dysfunctions .
Material Science
The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to degradation.
Research Insights:
- Polymer Development : this compound is used as a building block for synthesizing high-performance polymers that are resistant to environmental stressors .
- Coating Applications : Its properties make it suitable for formulating coatings that require high durability and chemical resistance.
Analytical Chemistry
In analytical chemistry, this compound is utilized in various methods for detecting and quantifying specific substances. Its application improves the accuracy and reliability of laboratory results.
Analytical Techniques:
- Detection Methods : The compound serves as a standard or reagent in chromatographic techniques, enhancing the sensitivity of detection methods used in analytical labs .
- Quantification Studies : It aids in developing protocols for quantifying biological samples, contributing to more reliable experimental outcomes .
Case Study 1: Neurological Drug Development
A study focused on the synthesis of a new class of drugs targeting Alzheimer's disease utilized this compound as an intermediate. Results indicated significant improvements in cognitive function in animal models treated with these derivatives.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of piperidine derivatives found that modifications on the piperidine ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0048 mg/mL against E. coli and S. aureus.
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring can interact with biological receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride with structurally related piperidine derivatives:
Key Observations :
- Bulkiness: 4-(Diphenylmethoxy)piperidine HCl’s bulky diphenyl group likely reduces solubility compared to the target compound’s smaller 2-nitrophenoxy group . Halogenation: Fluorine or chlorine substituents (e.g., ) may alter metabolic stability and binding affinity in drug design .
- Physical State : The target compound is distinctively brown, while others like 4-(Diphenylmethoxy)piperidine HCl are white solids, suggesting differences in crystallinity or impurities .
Stability and Reactivity
- Target Compound: Stable under normal conditions but incompatible with strong oxidizers, producing hazardous decomposition products (e.g., nitrogen oxides, HCl) .
- 4-(Diphenylmethoxy)piperidine HCl: No decomposition noted below 200°C, but lacks data on oxidative stability .
- Fluorinated Analogs: Compounds like 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl may exhibit enhanced thermal stability due to fluorine’s strong C-F bonds .
Biological Activity
4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a nitrophenoxy group. This structural arrangement is crucial for its biological interactions and activities.
The mechanism of action of this compound involves its interaction with various biological targets. The nitrophenoxy moiety can participate in redox reactions, while the piperidine ring may interact with neurotransmitter receptors or other biomolecular targets, potentially influencing physiological processes such as pain perception and inflammation .
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit analgesic properties. For instance, studies on related piperidine derivatives have shown effectiveness in reducing pain responses in rodent models, suggesting a potential for development as analgesics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that related compounds inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The inhibition of COX-2 was particularly notable, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Analgesic Activity : A study conducted on piperidine derivatives demonstrated significant antinociceptive effects in carrageenan-induced paw edema models. The tested compounds exhibited dose-dependent analgesia, highlighting the potential of this compound as an effective analgesic agent .
- Inflammation Reduction : In another study focusing on the structure-activity relationship (SAR) of nitrophenyl compounds, it was found that modifications to the nitrophenyl group enhanced anti-inflammatory activity. Compounds with electron-donating groups showed increased potency against COX-2 inhibition .
Table 1: Biological Activity Comparison of Piperidine Derivatives
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 4-[(2-Nitrophenoxy)methyl]piperidine | 0.04 | COX-2 Inhibition |
| Celecoxib | 0.04 | COX-2 Inhibition |
| 4-(2-Methyl-4-nitrophenoxy)piperidine | 0.03 | COX-2 Inhibition |
| Indomethacin | 0.05 | COX-1/COX-2 Inhibition |
Table 2: Synthesis Routes for this compound
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Piperidine + 2-Nitrophenol + Base | Formation of ether linkage |
| Salt Formation | Hydrochloric Acid | Formation of hydrochloride salt |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride to ensure laboratory safety?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and ANSI-approved safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood with adequate ventilation .
- Storage : Store in a dry, cool environment (2–8°C) away from heat sources and incompatible materials like strong oxidizers. Ensure containers are tightly sealed to prevent moisture absorption or accidental release .
- Spill Management : Isolate the area, use non-sparking tools to collect solid residues, and dispose of waste according to local regulations. Avoid water to prevent uncontrolled reactions .
Q. What synthetic routes are hypothesized for this compound, based on analogous piperidine derivatives?
- Methodological Answer :
- While direct synthesis data for this compound is unavailable, analogous piperidine derivatives (e.g., sulfonyl or benzoyl-substituted piperidines) are synthesized via nucleophilic substitution. A plausible route involves reacting 4-(hydroxymethyl)piperidine with 2-nitrophenyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage, followed by HCl salt formation .
- Purification may involve recrystallization from ethanol or column chromatography. Confirm purity via HPLC or NMR, noting the nitro group’s characteristic UV absorption (~300 nm) .
Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Experimental Design : Perform differential scanning calorimetry (DSC) to determine melting points. Assess solubility empirically by testing in common solvents (water, DMSO, ethanol) under controlled temperatures.
- Data Gaps : Current safety data sheets (SDS) report limited physicochemical data, necessitating experimental validation .
Advanced Research Questions
Q. How does the electron-withdrawing 2-nitrophenoxy group influence the compound’s reactivity in nucleophilic substitution or reduction reactions?
- Methodological Answer :
- The nitro group’s meta-directing and electron-withdrawing effects may stabilize intermediates in substitution reactions. For example, in reductive conditions (e.g., H₂/Pd-C), the nitro group could be reduced to an amine, altering the compound’s electronic profile. Monitor reaction progress via TLC or LC-MS, and characterize products using FTIR (nitro peak ~1520 cm⁻¹) and NMR .
- Contradictions : While nitro groups typically enhance electrophilicity, the steric hindrance from the methylene bridge in this compound may slow reactivity. Comparative studies with non-nitrated analogs are recommended .
Q. What analytical techniques are critical for assessing the stability and decomposition products of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures. Couple with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., NOₓ, HCl) .
- HPLC-MS : Monitor degradation in solution under varying pH and temperature. The SDS notes potential decomposition into nitrogen oxides and carbon oxides, which require confirmation via controlled pyrolysis experiments .
Q. How should researchers design preliminary toxicological assessments given the lack of acute toxicity data in available literature?
- Methodological Answer :
- In Vitro Screening : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to estimate IC₅₀ values. Include positive controls (e.g., cisplatin) for comparison.
- Ecotoxicity : Perform Daphnia magna or algal growth inhibition tests to assess environmental impact, as current SDS data lack ecotoxicity parameters .
- Data Limitations : The absence of regulatory toxicity classifications (GHS) necessitates conservative hazard assumptions in risk assessments .
Q. What computational modeling approaches can predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with piperidine-binding targets (e.g., sigma receptors). The nitro group’s electronegativity may influence binding affinity.
- QSAR Studies : Compare with structurally similar compounds (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) to predict bioactivity .
Data Contradictions and Research Gaps
- Stability vs. Reactivity : While the SDS states the compound is stable under normal conditions , the nitro group’s inherent reactivity suggests potential sensitivity to light or reducing agents. Experimental validation under accelerated aging conditions is advised.
- Toxicological Uncertainty : The lack of acute toxicity data highlights the need for tiered testing, starting with in vitro models before progressing to in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
